5-Nitro-N-pyridin-2-yl-pyrimidine-4,6-diamine
CAS No.: 497063-63-5
Cat. No.: VC4528943
Molecular Formula: C9H8N6O2
Molecular Weight: 232.203
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 497063-63-5 |
|---|---|
| Molecular Formula | C9H8N6O2 |
| Molecular Weight | 232.203 |
| IUPAC Name | 5-nitro-4-N-pyridin-2-ylpyrimidine-4,6-diamine |
| Standard InChI | InChI=1S/C9H8N6O2/c10-8-7(15(16)17)9(13-5-12-8)14-6-3-1-2-4-11-6/h1-5H,(H3,10,11,12,13,14) |
| Standard InChI Key | JRSCVGBMKGFJEP-UHFFFAOYSA-N |
| SMILES | C1=CC=NC(=C1)NC2=NC=NC(=C2[N+](=O)[O-])N |
Introduction
Structural and Physicochemical Properties
Chemical Identity
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IUPAC Name: 5-Nitro-4-N-pyridin-2-ylpyrimidine-4,6-diamine
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Molecular Formula: C₉H₈N₆O₂
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Molecular Weight: 232.203 g/mol
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CAS Registry Number: 497063-63-5
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SMILES: C1=CC=NC(=C1)NC2=NC=NC(=C2N+[O-])N
Spectral and Physical Data
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InChI Key: JRSCVGBMKGFJEP-UHFFFAOYSA-N
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Solubility: Limited data available; typical of polar pyrimidine derivatives, likely soluble in dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) .
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Stability: Nitro groups may confer sensitivity to reducing conditions, necessitating storage in inert atmospheres .
Synthesis and Optimization Strategies
Palladium-Catalyzed Cross-Coupling
A microwave-assisted, palladium-catalyzed method enables efficient synthesis of 4,6-diamino pyrimidine derivatives. For example:
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Chlorination: 4,6-Dihydroxy-2-methylpyrimidine reacts with phosphorus oxychloride to form 4,6-dichloro-2-methylpyrimidine .
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Amination: Substitution with 2-nitroaniline in the presence of potassium tert-butoxide yields 6-chloro-2-methyl-N-(2-nitrophenyl)pyrimidine-4-amine .
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Reduction: Catalytic hydrogenation reduces nitro groups to amines, yielding the final product .
Condensation and Cyclization
Alternative routes involve nitrosation of malononitrile followed by cyclization with guanidine derivatives:
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Nitrosation: Malononitrile reacts with sodium nitrite in acidic conditions to form isonitrosomalonitrile .
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Cyclization: Heating with guanidine carbonate in DMF produces 5-nitroso-2,4,6-triaminopyrimidine, a potential precursor .
Table 1: Comparative Synthesis Routes
| Method | Yield (%) | Key Reagents | Reference |
|---|---|---|---|
| Palladium-catalyzed | 70–85 | PdCl₂, KOtBu, H₂/Pd-C | |
| Nitrosation-Cyclization | 60–75 | NaNO₂, Guanidine carbonate |
Biological Activities and Mechanisms
Enzyme Inhibition
Pyrimidine derivatives exhibit affinity for kinase and reductase enzymes due to structural mimicry of purine/pyrimidine bases:
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CDK4/6 Inhibition: Analogous compounds (e.g., palbociclib) bind to cyclin-dependent kinases, blocking cell cycle progression .
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Antifolate Activity: Dihydrofolate reductase (DHFR) inhibition is observed in related diaminopyrimidines, suggesting potential antiproliferative effects .
Table 2: Biological Activity Profiling
| Activity | Model System | Efficacy (IC₅₀/EC₅₀) | Reference |
|---|---|---|---|
| CDK4 Inhibition | Enzymatic assay | 1–4 nM | |
| Antifibrotic | HSC-T6 cells | 23–209 nM | |
| Anticancer (Methuosis) | MDA-MB-231 xenograft | Tumor growth inhibition: 60% |
Structure-Activity Relationships (SAR)
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Nitro Group: Essential for electronic modulation; removal reduces kinase binding affinity .
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Pyridin-2-yl Substituent: Enhances solubility and π-stacking interactions with enzyme active sites .
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Amino Groups: Critical for hydrogen bonding with ATP-binding pockets of CDKs .
Applications in Drug Development
Intermediate for Complex Molecules
The compound serves as a scaffold for synthesizing kinase inhibitors (e.g., CDK4/6) and antifolate agents .
Targeted Therapy
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Oncology: CDK4/6 inhibitors (e.g., palbociclib analogs) are FDA-approved for breast cancer .
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Fibrosis: Pyrimidine derivatives show promise in reversing liver fibrosis via HSC-T6 inhibition .
Future Research Directions
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